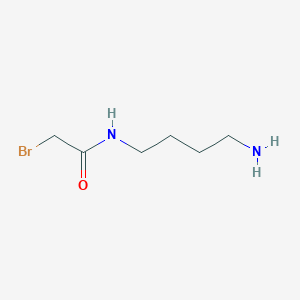
N-(4-aminobutyl)-2-bromoacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-aminobutyl)-2-bromoacetamide: is an organic compound that features a bromine atom attached to an acetamide group, which is further connected to a 4-aminobutyl chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-aminobutyl)-2-bromoacetamide typically involves the reaction of 4-aminobutylamine with bromoacetyl bromide. The reaction is carried out in an appropriate solvent, such as dichloromethane, under controlled temperature conditions to ensure the formation of the desired product. The reaction can be represented as follows:
4-aminobutylamine+bromoacetyl bromide→this compound
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as purification and crystallization to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions: N-(4-aminobutyl)-2-bromoacetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, leading to the formation of new compounds.
Oxidation and Reduction Reactions: The amine group can be oxidized to form corresponding imines or reduced to form amines with different oxidation states.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like sodium azide or thiourea, typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Reagents like hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield N-(4-aminobutyl)-2-azidoacetamide.
Wissenschaftliche Forschungsanwendungen
Chemistry: N-(4-aminobutyl)-2-bromoacetamide is used as an intermediate in the synthesis of more complex molecules
Biology: In biological research, this compound can be used to modify biomolecules, such as proteins or nucleic acids, through covalent attachment. This modification can help in studying the structure and function of these biomolecules.
Medicine: this compound has potential applications in drug development. It can be used to synthesize bioactive molecules that may exhibit therapeutic properties, such as antimicrobial or anticancer activities.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its reactivity makes it a valuable intermediate in various chemical processes.
Wirkmechanismus
The mechanism of action of N-(4-aminobutyl)-2-bromoacetamide involves its ability to form covalent bonds with nucleophilic sites on target molecules. The bromine atom acts as a leaving group, allowing the formation of a covalent bond between the acetamide group and the nucleophile. This reactivity is crucial for its applications in modifying biomolecules and synthesizing new compounds.
Molecular Targets and Pathways: The molecular targets of this compound include nucleophilic sites on proteins, nucleic acids, and other biomolecules. The pathways involved in its action depend on the specific application and the nature of the target molecule.
Vergleich Mit ähnlichen Verbindungen
N-(4-aminobutyl)acetamide: This compound lacks the bromine atom and has different reactivity and applications.
N-(4-aminobutyl)-N-ethylisoluminol: This compound is used in chemiluminescent applications and has different functional groups compared to N-(4-aminobutyl)-2-bromoacetamide.
Uniqueness: this compound is unique due to the presence of the bromine atom, which imparts specific reactivity, making it suitable for various chemical modifications and applications. Its ability to undergo substitution reactions with nucleophiles distinguishes it from other similar compounds.
Eigenschaften
Molekularformel |
C6H13BrN2O |
|---|---|
Molekulargewicht |
209.08 g/mol |
IUPAC-Name |
N-(4-aminobutyl)-2-bromoacetamide |
InChI |
InChI=1S/C6H13BrN2O/c7-5-6(10)9-4-2-1-3-8/h1-5,8H2,(H,9,10) |
InChI-Schlüssel |
WNGZQMKZVLWGOD-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCNC(=O)CBr)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


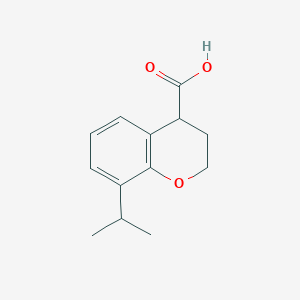
![4-[3-Hydroxy-3-(hydroxymethyl)pyrrolidin-1-yl]thiophene-2-carbaldehyde](/img/structure/B13195380.png)
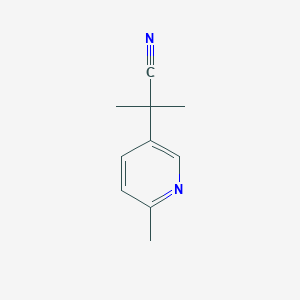
![2-(1-Aminopropan-2-yl)bicyclo[4.1.0]heptan-2-ol](/img/structure/B13195390.png)
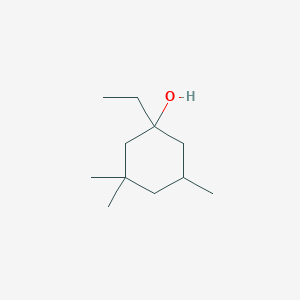
![1-[1-(Aminomethyl)cyclopropyl]-2-methylcyclohexan-1-ol](/img/structure/B13195395.png)

![6-Amino-2-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B13195406.png)
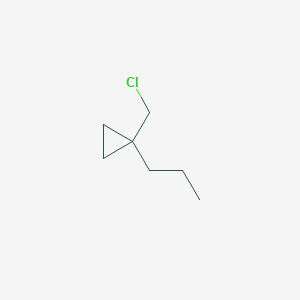


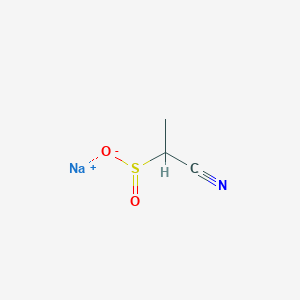
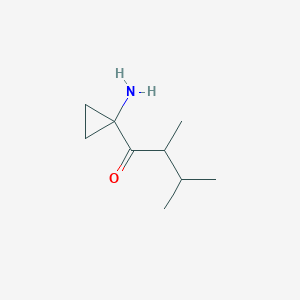
![3-[(4-Tert-butylbenzyl)amino]propanoic acid](/img/structure/B13195439.png)
